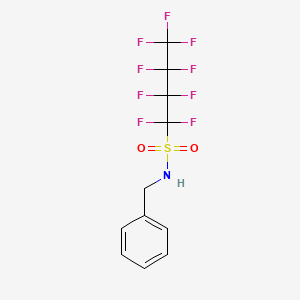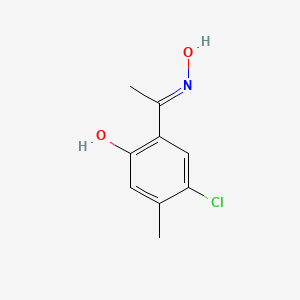
Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime is a chemical compound with the molecular formula C9H10ClNO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom, a hydroxyl group, and a methyl group The oxime functional group is attached to the ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-hydroxy-4-methylacetophenone.
Oxime Formation: The ketone group of the starting material is converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous ethanol solution at a temperature of around 60-70°C for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The oxime group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Products may include 5-chloro-2-hydroxy-4-methylbenzoic acid.
Reduction: Products may include 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanamine.
Substitution: Products may include 1-(5-methoxy-2-hydroxy-4-methylphenyl)ethanone.
科学研究应用
Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins, potentially inhibiting their activity. The chlorine and hydroxyl groups may also contribute to its binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
5-Chloro-2-hydroxyacetophenone: Lacks the methyl and oxime groups.
2-Acetyl-4-chlorophenol: Similar structure but without the oxime group.
5-Chloro-2-hydroxy-4-methylbenzoic acid: An oxidation product of the compound.
Uniqueness
Ethanone, 1-(5-chloro-2-hydroxy-4-methylphenyl)-, oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity. The combination of chlorine, hydroxyl, and methyl groups on the phenyl ring further enhances its versatility and applicability in various fields.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC 名称 |
4-chloro-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-methylphenol |
InChI |
InChI=1S/C9H10ClNO2/c1-5-3-9(12)7(4-8(5)10)6(2)11-13/h3-4,12-13H,1-2H3/b11-6+ |
InChI 键 |
VUOCMVOURMNIFD-IZZDOVSWSA-N |
手性 SMILES |
CC1=CC(=C(C=C1Cl)/C(=N/O)/C)O |
规范 SMILES |
CC1=CC(=C(C=C1Cl)C(=NO)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


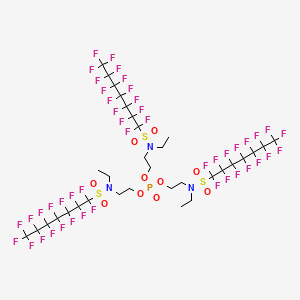
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B13413057.png)
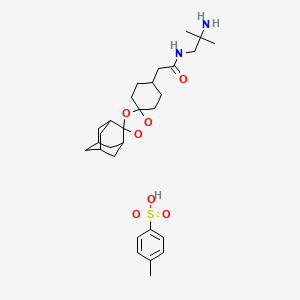
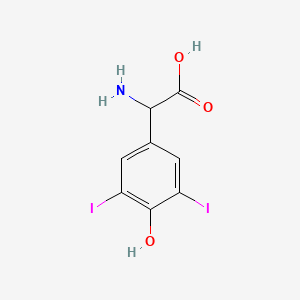
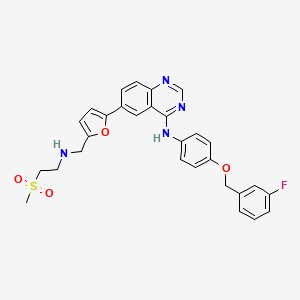

![(3S,3aS,5aS,6R,9aS,9bS)-6-(2-carboxyethyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalene-3-carboxylic acid](/img/structure/B13413090.png)
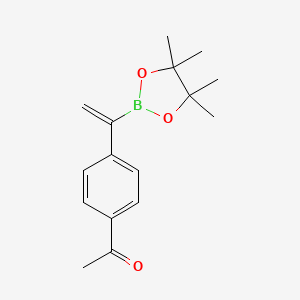
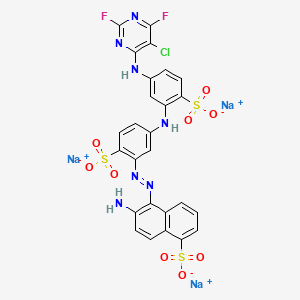
![1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride](/img/structure/B13413096.png)
![[(4R,9R)-4-diphenylphosphanyloxyspiro[4.4]nonan-9-yl]oxy-diphenylphosphane](/img/structure/B13413108.png)


